

# An In-Depth Technical Guide to the Chemical Structure and Properties of Nirogacestat

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat, marketed under the brand name OGSIVEO®, is a first-in-class, orally bioavailable, selective inhibitor of the gamma-secretase (y-secretase) enzyme.[1][2] Its development marks a significant advancement in the treatment of progressing desmoid tumors, a rare and locally aggressive soft-tissue neoplasm for which there were previously no approved systemic therapies.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Nirogacestat, intended for an audience of researchers, scientists, and professionals in the field of drug development.

### **Chemical Structure and Identification**

**Nirogacestat** is a complex small molecule with the chemical formula  $C_{27}H_{41}F_2N_5O.[4]$  It possesses two chiral centers, with the active stereoisomer being the (S,S) enantiomer.[5]

Table 1: Chemical Identifiers for Nirogacestat



| Identifier    | Value                                                                                                                                               |
|---------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name    | (2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide |
| SMILES String | CCCINVALID-LINKNC1=CN(C=N1)C(C) (C)CNCC(C) (C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F                                                                      |
| CAS Number    | 1290543-63-3                                                                                                                                        |
| PubChem CID   | 46224413                                                                                                                                            |

## **Physicochemical Properties**

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Nirogacestat

| Property           | Value                                                          |
|--------------------|----------------------------------------------------------------|
| Molecular Weight   | 489.64 g/mol                                                   |
| Melting Point      | 227 °C (as determined by Differential Scanning Calorimetry)[6] |
| рКа                | 5.77, 7.13                                                     |
| Aqueous Solubility | 11.4 mg/mL (for the hydrobromide salt)                         |
| LogP (calculated)  | 4.8                                                            |
| Protein Binding    | 99.6% (in human serum)                                         |

## **Experimental Protocols**



### **Determination of Physicochemical Properties**

Detailed experimental protocols for the determination of **Nirogacestat**'s physicochemical properties are not extensively available in the public domain. However, standard methodologies for such characterizations are well-established in the pharmaceutical sciences.

- Solubility Determination (General Method): The equilibrium solubility of a compound is
  typically determined using the shake-flask method. An excess amount of the solid compound
  is added to a buffer solution of a specific pH. The suspension is then agitated at a constant
  temperature until equilibrium is reached. After separating the solid and liquid phases (e.g., by
  centrifugation or filtration), the concentration of the dissolved compound in the supernatant is
  quantified using a suitable analytical technique, such as High-Performance Liquid
  Chromatography (HPLC) with UV detection.[7][8][9]
- pKa Determination (General Method): The acid dissociation constant (pKa) can be
  determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and
  capillary electrophoresis.[10] Potentiometric titration involves titrating a solution of the
  compound with a strong acid or base and monitoring the pH changes. The pKa value
  corresponds to the pH at which 50% of the compound is in its ionized form.

### **Purity and Structural Analysis**

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the quantitative analysis of Nirogacestat. This method typically utilizes a C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient.
   Detection is commonly performed using a photodiode array (PDA) detector.[11][12][13][14]
- Spectroscopic Analysis:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm
    the chemical structure of Nirogacestat by providing detailed information about the
    connectivity and chemical environment of the atoms.[6]
  - Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, further confirming its elemental composition.



- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- Crystallographic Analysis:
  - X-ray Powder Diffraction (XRPD): This technique is used to characterize the solid-state form of Nirogacestat, including identifying different polymorphic forms.[5]

## Mechanism of Action: Inhibition of the Notch Signaling Pathway

**Nirogacestat** exerts its therapeutic effect by inhibiting the γ-secretase enzyme complex, a key player in the Notch signaling pathway.[15] The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, including proliferation, differentiation, and apoptosis. [16][17][18][19] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including desmoid tumors.[15]

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a neighboring receiving cell.[6][16][17] This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the y-secretase complex, which releases the Notch intracellular domain (NICD). [16][17][18] The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of target genes that promote cell growth and survival.[6][17]

**Nirogacestat** binds to the presentilin subunit of the γ-secretase complex, inhibiting its proteolytic activity.[20] This blockage prevents the release of NICD, thereby downregulating Notch signaling and inhibiting the growth of tumor cells that are dependent on this pathway.[15] [20]





Click to download full resolution via product page

Figure 1: Mechanism of Action of Nirogacestat in the Notch Signaling Pathway.

# **Experimental Workflow: In Vitro Gamma-Secretase Inhibition Assay**

To evaluate the inhibitory activity of compounds like **Nirogacestat**, an in vitro gamma-secretase inhibition assay is commonly employed. This assay measures the ability of a test compound to block the cleavage of a gamma-secretase substrate.





Click to download full resolution via product page

Figure 2: General Workflow for an In Vitro Gamma-Secretase Inhibition Assay.

### **Clinical Development Workflow**

The clinical development of **Nirogacestat** followed a structured path to evaluate its safety and efficacy in patients with desmoid tumors. The Phase 3 DeFi trial was a pivotal study that led to its approval.[3][21]





Click to download full resolution via product page

Figure 3: Simplified Workflow of the Phase 3 DeFi Clinical Trial for Nirogacestat.

### Conclusion

**Nirogacestat** represents a significant therapeutic innovation for patients with desmoid tumors. Its well-characterized chemical structure and physicochemical properties have enabled the development of an effective oral formulation. The targeted inhibition of the  $\gamma$ -secretase enzyme



and the subsequent downregulation of the Notch signaling pathway provide a clear mechanism of action for its anti-tumor activity. The robust clinical trial data supporting its efficacy and manageable safety profile have established **Nirogacestat** as a valuable treatment option for this rare and debilitating disease. Further research may explore its potential in other Notch-dependent malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nirogacestat for Adults With Desmoid Tumor/Aggressive Fibromatosis SPAGN -Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 2. springworkstx.com [springworkstx.com]
- 3. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. research.tue.nl [research.tue.nl]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. jchr.org [jchr.org]
- 14. jchr.org [jchr.org]
- 15. Nirogacestat for Desmoid Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]



- 16. Notch signaling pathway Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Notch signaling pathway | PPTX [slideshare.net]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. Nirogacestat, a γ-Secretase Inhibitor for Desmoid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Properties of Nirogacestat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193386#chemical-structure-and-properties-ofnirogacestat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com